Physicochemical Profiling and Synthetic Utility of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole
Physicochemical Profiling and Synthetic Utility of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In modern drug discovery, halogenated heterocyclic scaffolds serve as critical building blocks for the development of targeted therapeutics. 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (also known systematically as 6-bromo-1-isopropyl-3-methyl-1H-indazole) is a highly versatile intermediate. Defined by the CAS Registry Number 1683547-34-3 and a Molecular Weight of 253.14 g/mol , this compound provides an optimal balance of lipophilicity, steric control, and synthetic tractability [1][2]. This whitepaper details its physicochemical properties, structural rationale, and step-by-step synthetic integration into drug development pipelines.
Structural Rationale & Medicinal Chemistry Context
The architecture of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is engineered for both biological target affinity and late-stage synthetic functionalization. Each moiety serves a distinct causal purpose in medicinal chemistry [3][4]:
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The Indazole Core: Recognized as a "privileged scaffold," the indazole ring acts as an excellent bioisostere for indole. Its N1-N2 motif provides superior hydrogen-bond donor and acceptor capabilities, making it an ideal pharmacophore for anchoring into the hinge region of the ATP-binding pocket in protein kinases (e.g., VEGFR, Aurora kinases) [3].
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1-(1-Methylethyl) / Isopropyl Group: The addition of an isopropyl group at the N1 position significantly increases the molecule's lipophilicity, which enhances cellular membrane permeability. Sterically, this branched alkyl group forces the molecule into specific binding orientations, often directing it toward the hydrophobic back pocket of a kinase active site.
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3-Methyl Group: This minimal steric addition restricts the rotational degrees of freedom of the core, locking it into a bioactive conformation and filling small hydrophobic sub-pockets to increase target selectivity.
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6-Bromo Substitution: The C6-bromide is the critical synthetic handle. It acts as an electrophilic site for palladium-catalyzed cross-coupling reactions, allowing chemists to append diverse aryl, heteroaryl, or aliphatic groups to probe the solvent-exposed regions of a biological target [5].
Quantitative Data Summary
To facilitate rapid reference for formulation and synthetic planning, the quantitative physicochemical properties of the compound are summarized below.
| Property | Value / Description |
| Chemical Name | 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole |
| Common Synonym | 6-Bromo-1-isopropyl-3-methyl-1H-indazole |
| CAS Registry Number | 1683547-34-3 |
| Molecular Weight | 253.14 g/mol |
| Molecular Formula | C11H13BrN2 |
| Isotopic Exact Mass | 252.026 g/mol (based on ^79Br) |
| Primary Reactivity Handle | C6-Bromide (Electrophile for cross-coupling) |
Experimental Workflow: C6-Functionalization via Suzuki-Miyaura Coupling
The most common application of this compound is the elaboration of the C6 position via Suzuki-Miyaura cross-coupling [6]. The following protocol is designed as a self-validating system to ensure high yields while suppressing undesired side reactions.
Causality of Experimental Choices
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Catalyst Selection: Pd(dppf)Cl2 is utilized instead of standard Pd(PPh3)4 . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This kinetic advantage suppresses the competing hydrodebromination pathway (where the bromine is replaced by a proton) [5][6].
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Solvent System: A biphasic mixture of 1,4-Dioxane and H2O (4:1 v/v) is used. Dioxane efficiently solubilizes the highly lipophilic isopropyl-indazole substrate, while water is strictly required to dissolve the inorganic base ( K2CO3 ) and activate the boronic acid into the reactive nucleophilic hydroxyboronate complex.
Step-by-Step Methodology
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Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).
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Atmosphere Exchange: Evacuate the tube and backfill with dry Argon. Repeat this cycle three times. Rationale: A strictly anaerobic environment prevents the oxidative degradation of the Pd(0) active catalytic species.
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Solvent Addition: Inject degassed 1,4-Dioxane/ H2O (4:1 v/v) via syringe.
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Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon.
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Execution: Seal the tube and heat the biphasic mixture to 90 °C in an oil bath for 4–6 hours with vigorous stirring.
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Self-Validating Tracking (LC-MS): Monitor the reaction progress via LC-MS. The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 253/255 ( [M+H]+ ) due to the naturally occurring ^79Br and ^81Br isotopes. The complete disappearance of this doublet, coupled with the emergence of the product mass, provides definitive, self-validating proof of complete conversion.
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Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography.
Fig 1. Synthetic workflow for the C6-functionalization of the indazole scaffold.
Biological Context & Kinase Inhibition Pathway
Once functionalized, derivatives of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole are frequently deployed as competitive inhibitors of ATP in oncogenic signaling pathways [3]. The logical relationship between the chemical binding event and the phenotypic outcome is mapped below.
Fig 2. Logical relationship of indazole-mediated kinase inhibition and cellular arrest.
References
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Title: 1683547-34-3 | 6-Bromo-1-isopropyl-3-methyl-1H-indazole | Source: BLD Pharm | URL: 1
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Title: CAS:1683547-34-3, 6-Bromo-1-isopropyl-3-methyl-1H-indazole | Source: Bidepharm | URL: 2
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Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer | Source: RSC Advances (RSC Publishing) | URL: 3
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Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance | Source: PMC (National Institutes of Health) | URL: 4
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Title: Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine | Source: BenchChem | URL: 5
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Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Source: MDPI | URL: 6
Sources
- 1. 1683547-34-3|6-Bromo-1-isopropyl-3-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. CAS:1683547-34-3, 6-Bromo-1-isopropyl-3-methyl-1H-indazole-毕得医药 [bidepharm.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
